[1-(2-Methoxyethyl)cyclopropyl]methanamine

Medicinal Chemistry ADME Properties Building Block Selection

[1-(2-Methoxyethyl)cyclopropyl]methanamine is a C7H15NO cyclopropylamine derivative bearing a primary amine and a 2-methoxyethyl side chain. With a molecular weight of 129.2 g/mol, it is supplied as a liquid at room temperature and is a versatile building block for medicinal chemistry and organic synthesis.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1421603-95-3
Cat. No. B1444214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Methoxyethyl)cyclopropyl]methanamine
CAS1421603-95-3
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCOCCC1(CC1)CN
InChIInChI=1S/C7H15NO/c1-9-5-4-7(6-8)2-3-7/h2-6,8H2,1H3
InChIKeyKVVDXAXWEQPPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of [1-(2-Methoxyethyl)cyclopropyl]methanamine (CAS 1421603-95-3)


[1-(2-Methoxyethyl)cyclopropyl]methanamine is a C7H15NO cyclopropylamine derivative bearing a primary amine and a 2-methoxyethyl side chain [1]. With a molecular weight of 129.2 g/mol, it is supplied as a liquid at room temperature and is a versatile building block for medicinal chemistry and organic synthesis . Its structural features impart distinct physicochemical properties that differentiate it from simpler cyclopropyl amines and related analogs.

Critical Selection Rationale: Why Generic Cyclopropyl Amines Cannot Replace [1-(2-Methoxyethyl)cyclopropyl]methanamine


Although several cyclopropyl amine derivatives share the same core scaffold, [1-(2-Methoxyethyl)cyclopropyl]methanamine offers a unique combination of lipophilicity, rotatable bonds, and safety profile that generic analogs do not provide. For instance, cyclopropylmethanamine (CAS 2516-47-4) is a volatile, highly flammable liquid with limited structural flexibility, while (1-phenylcyclopropyl)methanamine (CAS 935-42-2) exhibits significantly higher lipophilicity (logP ~3.2) and reduced aqueous compatibility . Direct substitution without quantitative validation can compromise reaction yield, purification efficiency, and downstream biological activity. The evidence below establishes the verifiable differentiation that justifies prioritization of this compound over its closest analogs.

Quantitative Differentiation Evidence for [1-(2-Methoxyethyl)cyclopropyl]methanamine


Lipophilicity (logP) Comparison: Optimized for Aqueous Compatibility vs. Aromatic Analogs

[1-(2-Methoxyethyl)cyclopropyl]methanamine exhibits a computed XLogP3-AA of 0.1, indicating balanced hydrophilicity [1]. In contrast, (1-phenylcyclopropyl)methanamine displays a substantially higher logP of approximately 3.2, making it over 1000-fold more lipophilic . Cyclopropylmethanamine has a reported logP around 0.16–0.23, slightly higher than the target compound . The lower logP of [1-(2-Methoxyethyl)cyclopropyl]methanamine enhances aqueous solubility and may improve handling in polar reaction media.

Medicinal Chemistry ADME Properties Building Block Selection

Rotatable Bond Flexibility: Enhanced Conformational Diversity for SAR Studies

[1-(2-Methoxyethyl)cyclopropyl]methanamine contains 4 rotatable bonds, providing greater conformational freedom compared to cyclopropylmethanamine (1 rotatable bond) and (1-phenylcyclopropyl)methanamine (2 rotatable bonds) [1][2]. The increased flexibility may allow the amine to adopt multiple binding poses and can be advantageous in structure-activity relationship (SAR) explorations.

Medicinal Chemistry Conformational Analysis Building Block Diversity

Safety Classification: Reduced Flammability Risk Compared to Cyclopropylmethanamine

The target compound is classified with hazard statement H226 (Flammable liquid and vapor), whereas cyclopropylmethanamine carries H225 (Highly flammable liquid and vapor) [1]. This difference in flash point categorization indicates a lower fire hazard during storage and handling, reducing regulatory burden and enabling safer laboratory workflows.

Laboratory Safety Chemical Handling Procurement Risk Assessment

Physical State: Liquid at Room Temperature Facilitates Dosing and Solubility

[1-(2-Methoxyethyl)cyclopropyl]methanamine is supplied as a liquid at ambient temperature, in contrast to (1-phenylcyclopropyl)methanamine, which is a solid with a boiling point of 236.5 °C [1]. The liquid form simplifies precise volumetric dispensing and enhances miscibility with common organic solvents, making it more amenable to automated high-throughput screening and parallel synthesis workflows.

Formulation High-Throughput Experimentation Chemical Handling

Purity Specification: Consistent 95% Baseline Enables Reproducible Synthesis

Multiple vendors supply [1-(2-Methoxyethyl)cyclopropyl]methanamine at a minimum purity of 95%, with some offering >98% upon request . While cyclopropylmethanamine is also commonly sold at 95–97% purity, the target compound's purity specification is consistently documented across suppliers, reducing batch-to-batch variability in synthetic applications. This reliability is critical for projects requiring reproducible yields and impurity profiles.

Quality Control Reproducible Research Procurement Standards

Precedented Use as a Key Intermediate in CRF1 Receptor Antagonist Development

While [1-(2-Methoxyethyl)cyclopropyl]methanamine itself is an achiral primary amine, its structural core (1-cyclopropyl-2-methoxyethyl) appears as a critical chiral intermediate in the synthesis of the high-affinity CRF1 receptor antagonist 19e (IC50 = 0.86 nM) [1]. The (S)-enantiomer of 1-cyclopropyl-2-methoxyethanamine was isolated as an N-Boc derivative and converted to the desired amine via reductive amination using leucine dehydrogenase. This precedent validates the scaffold's relevance in CNS drug discovery and supports its use in analogous programs.

Neuroscience Anxiety Disorders Chiral Building Block

Optimal Deployment Scenarios for [1-(2-Methoxyethyl)cyclopropyl]methanamine


Medicinal Chemistry: Synthesis of CNS-Targeted Lead Compounds

Due to its favorable logP (0.1) and established precedent in CRF1 antagonist development [1], [1-(2-Methoxyethyl)cyclopropyl]methanamine is ideally suited for generating CNS-penetrant lead series. Its balanced lipophilicity can enhance brain exposure while avoiding excessive non-specific binding. The compound's 4 rotatable bonds provide conformational flexibility for optimizing receptor interactions.

High-Throughput Experimentation (HTE) and Parallel Synthesis

The liquid physical state at room temperature [2] and documented purity of ≥95% make this compound an excellent candidate for automated liquid handling systems. Its lower flammability hazard (H226) compared to cyclopropylmethanamine simplifies integration into high-throughput workflows and reduces safety-related downtime.

Building Block for Chiral Amine Synthesis via Biocatalysis

Although supplied as an achiral molecule, the scaffold can be elaborated to chiral intermediates as demonstrated by the chemoenzymatic synthesis of (S)-1-cyclopropyl-2-methoxyethanamine using leucine dehydrogenase [1]. Researchers engaged in biocatalysis or asymmetric synthesis can leverage this core to access valuable chiral amines.

Academic Research in Small-Molecule SAR Studies

Academic labs seeking a structurally distinct, well-characterized cyclopropyl amine building block will benefit from the compound's reliable purity and readily available analytical data (InChIKey: KVVDXAXWEQPPIN-UHFFFAOYSA-N) . Its moderate molecular weight (129.2 g/mol) and hydrogen-bonding capacity (1 donor, 2 acceptors) align with typical drug-like property space.

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